The compound 2,4-diphenyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide, also known as DTFMP, is a synthetic organic molecule with significant implications in biochemical research. It is characterized by its unique structure, which includes a pyrimidine core substituted with phenyl groups and a trifluoromethyl group. This compound is primarily studied for its role as an inhibitor of protein kinase CK2, which is involved in various cellular processes including proliferation and apoptosis.
DTFMP was first synthesized and characterized in the early 2000s, with further studies expanding its applications in cancer research and virology. The compound's development has been documented in various scientific publications and patent filings, highlighting its potential therapeutic applications.
DTFMP falls under the category of small molecule inhibitors and is classified as a pyrimidine derivative. Its chemical structure contributes to its classification as a potential therapeutic agent targeting specific kinases involved in disease processes.
The synthesis of DTFMP can be achieved through several methodologies, including both solid-phase and solution-phase synthesis. A common synthetic route involves the coupling of a trifluoromethylphenylalanine derivative with 2,4-diphenylpyrimidine-5-carboxylic acid.
DTFMP has the following molecular formula: and a molecular weight of approximately 419.407 g/mol. Its structural representation includes:
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
DTFMP participates in various chemical reactions typical for amides and pyrimidines, including:
The reactions generally require careful control of temperature and pH to ensure high yields and purity of products.
DTFMP acts primarily as an inhibitor of protein kinase CK2, which plays a crucial role in cell signaling pathways. The mechanism involves:
Experimental studies have shown that DTFMP has an IC50 value of approximately 260 nM against CK2, indicating its potency as an inhibitor.
DTFMP has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: